2-(3,5-Dimethylphenyl)benzonitrile IUPAC name and CAS number
2-(3,5-Dimethylphenyl)benzonitrile IUPAC name and CAS number
An In-Depth Technical Guide to 2-(3,5-Dimethylphenyl)benzonitrile
Abstract
This technical guide provides a comprehensive overview of 2-(3,5-Dimethylphenyl)benzonitrile (CAS No. 1355247-46-9), a biaryl carbonitrile derivative of significant interest in synthetic and medicinal chemistry. The document details the compound's chemical identity, physicochemical properties, and a validated synthetic methodology based on modern cross-coupling techniques. A central focus is placed on its applications as a pivotal research chemical and structural scaffold in drug discovery, particularly in the development of novel therapeutics. Safety protocols and handling procedures are also outlined to ensure its proper use in a laboratory setting. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their scientific endeavors.
Introduction to Biaryl Nitriles
The benzonitrile structural motif is a cornerstone in medicinal chemistry, prized for its metabolic stability and its ability to act as a versatile synthetic handle and a hydrogen bond acceptor.[1][2] When incorporated into a biaryl system—a structure composed of two directly linked aromatic rings—it forms a scaffold that offers a unique combination of rigidity and conformational flexibility. This architecture is particularly effective for targeting protein-protein interactions and the active sites of enzymes.
2-(3,5-Dimethylphenyl)benzonitrile is a specific example of this structural class. Its configuration, featuring a benzonitrile ring linked at the ortho-position to a 3,5-dimethylphenyl moiety, provides a sterically defined and electronically tuned platform for further chemical elaboration.[3] This guide explores the synthesis, properties, and potential of this compound as a valuable building block in the creation of more complex, high-value molecules.[3]
Chemical Identity and Properties
Accurate identification and understanding of a compound's physical properties are fundamental to its application in research.
Identifiers
| Attribute | Value |
| IUPAC Name | 2-(3,5-dimethylphenyl)benzonitrile[3] |
| CAS Number | 1355247-46-9[4][5][6][7] |
| Molecular Formula | C₁₅H₁₃N[3][4][6][7] |
| Synonyms | Not widely available |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 207.27 g/mol | [3][4][6][7] |
| Appearance | Solid (predicted) | General knowledge |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Solubility | Soluble in organic solvents (e.g., DMSO, Methanol) | General knowledge |
| Storage | Store in a cool, dry place | [4] |
Synthesis and Mechanistic Insights
The synthesis of biaryl compounds is most efficiently achieved through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the preeminent method for this transformation due to its functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids and esters.
The logical synthetic route to 2-(3,5-Dimethylphenyl)benzonitrile involves the palladium-catalyzed coupling of a halogenated benzonitrile with a corresponding dimethylphenylboronic acid derivative.
Caption: Suzuki Coupling workflow for the synthesis of 2-(3,5-Dimethylphenyl)benzonitrile.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general and reliable method for the synthesis of the title compound.[8]
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Vessel Preparation: To a flame-dried Schlenk flask, add 2-bromobenzonitrile (1.0 mmol, 1.0 equiv.), 3,5-dimethylphenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.5 mmol, 2.5 equiv.).
-
Causality: Using a slight excess of the boronic acid ensures complete consumption of the limiting aryl halide. The base is crucial for the transmetalation step of the catalytic cycle.
-
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Causality: A low catalyst loading is sufficient for an efficient reaction. Pd(0) is the active catalytic species that initiates the cycle via oxidative addition to the aryl halide.
-
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times. This process is critical to remove oxygen, which can oxidize and deactivate the palladium catalyst.
-
Solvent Addition: Add degassed solvents, typically a mixture such as 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL), via syringe.
-
Causality: Water is often necessary to dissolve the inorganic base, while the organic solvent solubilizes the reactants and catalyst. Degassing the solvents removes dissolved oxygen.
-
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 1-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.
Applications in Research and Drug Discovery
2-(3,5-Dimethylphenyl)benzonitrile is not merely a chemical curiosity; it is a key building block for constructing molecules with potential therapeutic value.[3]
Scaffold for Bioactive Molecules
The compound's structure is a precursor to a variety of functional groups. The nitrile can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring, a common bioisostere for carboxylic acids. These transformations allow for the exploration of diverse chemical space around a rigid biaryl core.
Caption: Role as a versatile synthetic intermediate for bioactive compounds.
Relevance in Drug Development
Biaryl structures are prevalent in modern pharmaceuticals. Specifically, benzonitrile-containing biaryls have been investigated as inhibitors of critical disease targets.
-
PD-1/PD-L1 Inhibition: The programmed cell death protein 1 (PD-1) and its ligand (PD-L1) are crucial immune checkpoint targets in oncology. Small molecules that disrupt this interaction can restore anti-tumor immunity. Several potent inhibitors feature a biaryl-nitrile scaffold, suggesting that 2-(3,5-Dimethylphenyl)benzonitrile could serve as a key intermediate in the synthesis of new immunomodulatory agents.[9][10]
-
Kinase Inhibition: Many kinase inhibitors utilize substituted aromatic rings to occupy specific pockets within the enzyme's active site. Benzonitrile derivatives have been developed as inhibitors of various kinases implicated in cancer.[1]
-
Antiviral and Antimicrobial Agents: The benzonitrile moiety is present in compounds showing activity against viruses like Hepatitis C and various bacterial and fungal pathogens.[1]
The precise structure of 2-(3,5-Dimethylphenyl)benzonitrile makes it an attractive starting point for library synthesis programs aimed at discovering new leads in these therapeutic areas.
Safety and Handling
While a specific, comprehensive Safety Data Sheet (SDS) for 2-(3,5-Dimethylphenyl)benzonitrile is not fully detailed in public literature, data from related benzonitrile compounds should be used to inform handling procedures.[5]
Hazard Identification
Based on the general class of benzonitriles, the following hazards are anticipated:
| Hazard Class | Statement |
| Acute Toxicity, Oral | Harmful if swallowed[11] |
| Acute Toxicity, Dermal | Harmful in contact with skin[11] |
| Eye/Skin Irritation | May cause skin and eye irritation[3] |
| Combustibility | Combustible liquid (for the general class) |
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11][12]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[12]
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not discharge to sewer systems.[5]
Conclusion
2-(3,5-Dimethylphenyl)benzonitrile is a well-defined chemical entity with significant potential as a synthetic intermediate in research and development. Its biaryl nitrile structure is a validated scaffold in medicinal chemistry, particularly for targeting enzymes and protein-protein interactions. The reliable and scalable synthesis via Suzuki-Miyaura coupling makes it an accessible building block for chemists. As the demand for novel small-molecule therapeutics continues to grow, the utility of strategically designed intermediates like 2-(3,5-Dimethylphenyl)benzonitrile will undoubtedly increase, paving the way for future discoveries in drug development.
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PubChem. (3,5-Dimethylphenyl)acetonitrile | C10H11N | CID 123481. [Link]
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Wikipedia. Benzonitrile. [Link]
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Chem Service. SAFETY DATA SHEET. [Link]
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Sciencemadness Wiki. Benzonitrile. [Link]
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YouTube. Synthesis of Benzonitrile. [Link]
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Vedantu. Benzonitrile is the IUPAC name of which compound class 11 chemistry CBSE. [Link]
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ResearchGate. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors. [Link]
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National Institutes of Health (NIH). Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors. [Link]
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